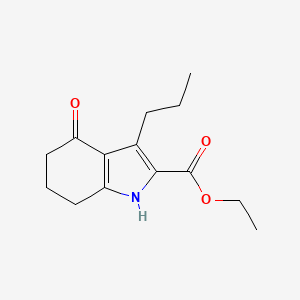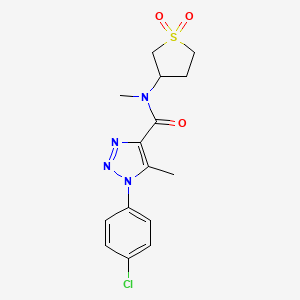![molecular formula C20H31N3O2 B4435619 N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B4435619.png)
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
描述
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a cyclohexyl group
作用机制
Target of Action
The primary target of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.
Mode of Action
This interaction may result in the modulation of the protein’s role in various cellular processes .
Result of Action
Given its target, it may influence cellular processes such as antigen processing and bone remodeling .
生化分析
Biochemical Properties
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with alpha1-adrenergic receptors, a class of G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, influencing processes such as smooth muscle contraction and neurotransmitter release. Additionally, this compound may interact with other biomolecules, such as acetylcholinesterase, potentially inhibiting its activity and affecting cholinergic neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alpha1-adrenergic receptors can activate or inhibit downstream signaling pathways, leading to changes in cellular responses . Furthermore, this compound may affect the expression of genes involved in neurotransmission and metabolic processes, thereby altering cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to alpha1-adrenergic receptors involves interactions with key amino acid residues within the receptor’s binding pocket, leading to conformational changes that modulate receptor activity . Additionally, this compound may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . These molecular interactions underpin the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmission and improvement in cognitive function . Higher doses can lead to toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations such as hydroxylation and demethylation . These metabolic processes can affect the compound’s bioavailability and pharmacokinetics, influencing its therapeutic potential. Additionally, this compound may impact metabolic flux and metabolite levels, further modulating its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s pharmacodynamics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism . These subcellular interactions are essential for understanding the compound’s mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide typically involves the reaction of cyclohexylamine with 2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- N-cyclohexyl-2-[4-(2-chlorophenyl)piperazin-1-yl]propanamide
- N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- N-cyclohexyl-2-[4-(2-methylphenyl)piperazin-1-yl]propanamide
Uniqueness
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.
属性
IUPAC Name |
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(20(24)21-17-8-4-3-5-9-17)22-12-14-23(15-13-22)18-10-6-7-11-19(18)25-2/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWQXQPUDQDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435537.png)
![5-{3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)


![2-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4435569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435577.png)
![N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)
![N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4435589.png)

![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)
![1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4435621.png)

![1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4435648.png)
![([1]benzofuro[3,2-d]pyrimidin-4-ylthio)acetonitrile](/img/structure/B4435650.png)
